3-(4-Bromophenyl)-5-[5-(4-chlorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole
CAS No.: 1238274-59-3
Cat. No.: VC6454561
Molecular Formula: C17H10BrClN4O
Molecular Weight: 401.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1238274-59-3 |
|---|---|
| Molecular Formula | C17H10BrClN4O |
| Molecular Weight | 401.65 |
| IUPAC Name | 3-(4-bromophenyl)-5-[5-(4-chlorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C17H14BrClN4O/c18-12-5-1-11(2-6-12)16-20-17(24-23-16)15-9-14(21-22-15)10-3-7-13(19)8-4-10/h1-8,14-15,21-22H,9H2 |
| Standard InChI Key | XFMNULZGMOWWPG-UHFFFAOYSA-N |
| SMILES | C1C(NNC1C2=NC(=NO2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Physicochemical Properties
The compound (CAS No. 1238274-59-3) has the molecular formula C₁₇H₁₀BrClN₄O and a molecular weight of 401.65 g/mol. Its IUPAC name systematically describes the oxadiazole ring substituted at position 3 with a 4-bromophenyl group and at position 5 with a pyrazolidine derivative bearing a 4-chlorophenyl substituent. The SMILES string C1C(NNC1C2=NC(=NO2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl encodes this topology, while the InChIKey XFMNULZGMOWWPG-UHFFFAOYSA-N provides a unique identifier for chemical databases.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₀BrClN₄O |
| Molecular Weight | 401.65 g/mol |
| XLogP3 | 4.2 (estimated) |
| Hydrogen Bond Donors | 1 (pyrazolidine NH) |
| Hydrogen Bond Acceptors | 5 (oxadiazole N,O; pyrazolidine N) |
| Rotatable Bonds | 4 |
The calculated partition coefficient (XLogP3 ≈ 4.2) suggests moderate lipophilicity, balancing membrane penetration and aqueous solubility. The planar oxadiazole ring and twisted pyrazolidine moiety create a bent molecular geometry, as evidenced by crystallographic analogs .
Spectroscopic Characterization
Infrared spectroscopy of related oxadiazole-pyrazolidine hybrids reveals characteristic absorptions:
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C–Br/C–Cl: 550–650 cm⁻¹ (aryl halide stretches)
¹H NMR spectra typically show:
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Aromatic protons: δ 7.2–7.8 ppm (doublets for para-substituted benzene)
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Pyrazolidine CH₂: δ 3.4–4.1 ppm (multiplet)
Synthetic Methodology
Reaction Design and Optimization
The synthesis follows a convergent strategy (Scheme 1):
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Oxadiazole formation: Hydrazinolysis of ethyl 5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate with carbon disulfide yields the 1,3,4-oxadiazole-2-thione intermediate .
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Pyrazolidine construction: Condensation of 4-chlorophenylhydrazine with γ-keto esters produces the pyrazolidine core.
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Coupling reaction: Mitsunobu or Ullmann coupling links the oxadiazole and pyrazolidine moieties .
Critical parameters include:
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Temperature: 80–110°C for cyclocondensation
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Catalyst: K₂CO₃ or CuI for coupling steps
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ox |
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